

# Zorifertinib reactive metabolite identification

## GSH conjugates cyano adducts

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### Compound Focus: Zorifertinib

CAS No.: 1626387-80-1

Cat. No.: S547918

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## Metabolite Identification Summary

The following tables summarize the **in vitro** and **in vivo** metabolites of **Zorifertinib** (ZFB) identified using Liquid Chromatography Ion-Trap Mass Spectrometry (LC-IT-MS) [1] [2].

Table 1: In Vitro Metabolites of Zorifertinib

Metabolite Category	Quantity Identified	Metabolic Pathways / Reactions
Phase I Metabolites	6	N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1].
Phase II Metabolites	3	Information not specified in abstract [2].
Reactive Intermediate Adducts	7	Four GSH conjugates and three cyano adducts [1] [2].

Table 2: In Vivo Metabolites of Zorifertinib

Metabolite Category	Quantity Identified	Metabolic Pathways / Reactions
Phase I Metabolites	6	N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1].
Phase II Metabolites	3	Direct sulphate and glucuronic acid conjugation with ZFB [1].

## Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the study [1] [2].

### In Vitro Metabolite Profiling

- **Incubation System:** **Zorifertinib** was incubated with **isolated perfused rat liver hepatocytes** and **rat liver microsomes (RLMs)** [1] [2].
- **Trapping Reactive Intermediates:** To stabilize and identify reactive intermediates, incubations with RLMs were also performed in the presence of **1.0 mM potassium cyanide (KCN)** and **1.0 mM glutathione (GSH)** [1] [2]. The N-methyl piperazine ring forms iminium intermediates trapped by KCN, while the phenyl amine ring can form iminoquinone intermediates trapped by GSH [1].
- **Sample Extraction:** ZFB and its metabolites were extracted from the incubation matrix using **protein precipitation** [1] [2].

### In Vivo Metabolite Profiling

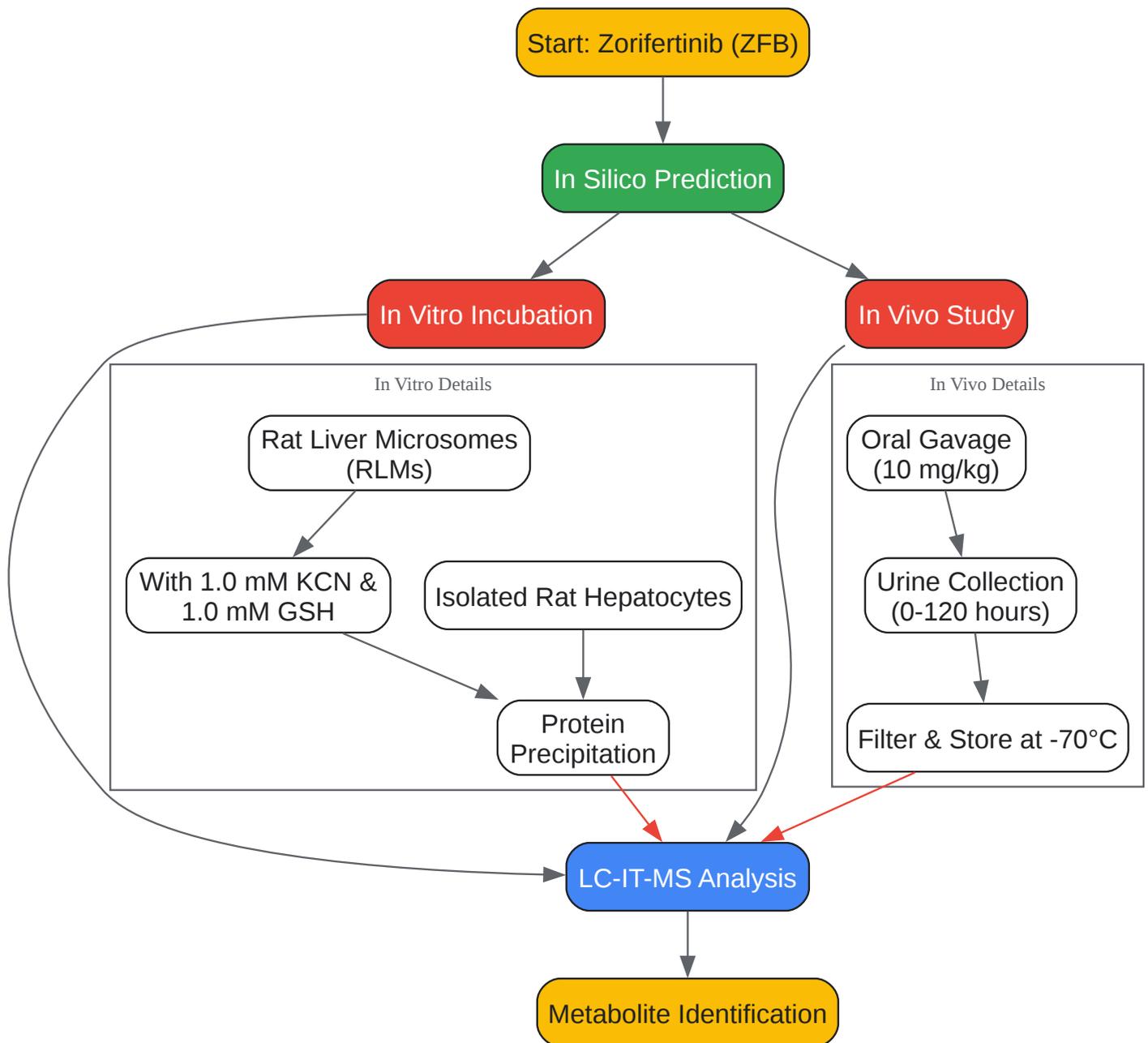
- **Animal Model:** **Sprague Dawley rats** were housed in metabolic cages and administered ZFB (**10 mg kg<sup>-1</sup>**) via **oral gavage** [1] [2].
- **Sample Collection:** Urine was collected at specific time intervals (0, 6, 12, 18, 24, 48, 72, 96, and 120 hours) after dosing [1] [2].
- **Sample Storage:** The collected urine samples were filtered and stored at **-70 °C** until analysis [1] [2].

## Instrumentation and Analysis

- **Chromatography:** An **Agilent HPLC 1200 series** with an Eclipse Plus C18 column was used for separation [1] [2].
- **Mass Spectrometry:** Detection was performed using an **Agilent 6320 Ion Trap mass spectrometer** with **positive electrospray ionization (ESI)** [1] [2].
- **Data Acquisition:** **Mass Hunter software** was used to control the instrument and acquire data. Metabolite dissociation was achieved using **collision-induced dissociation (CID)** [1] [2].

## Experimental Workflow Diagrams

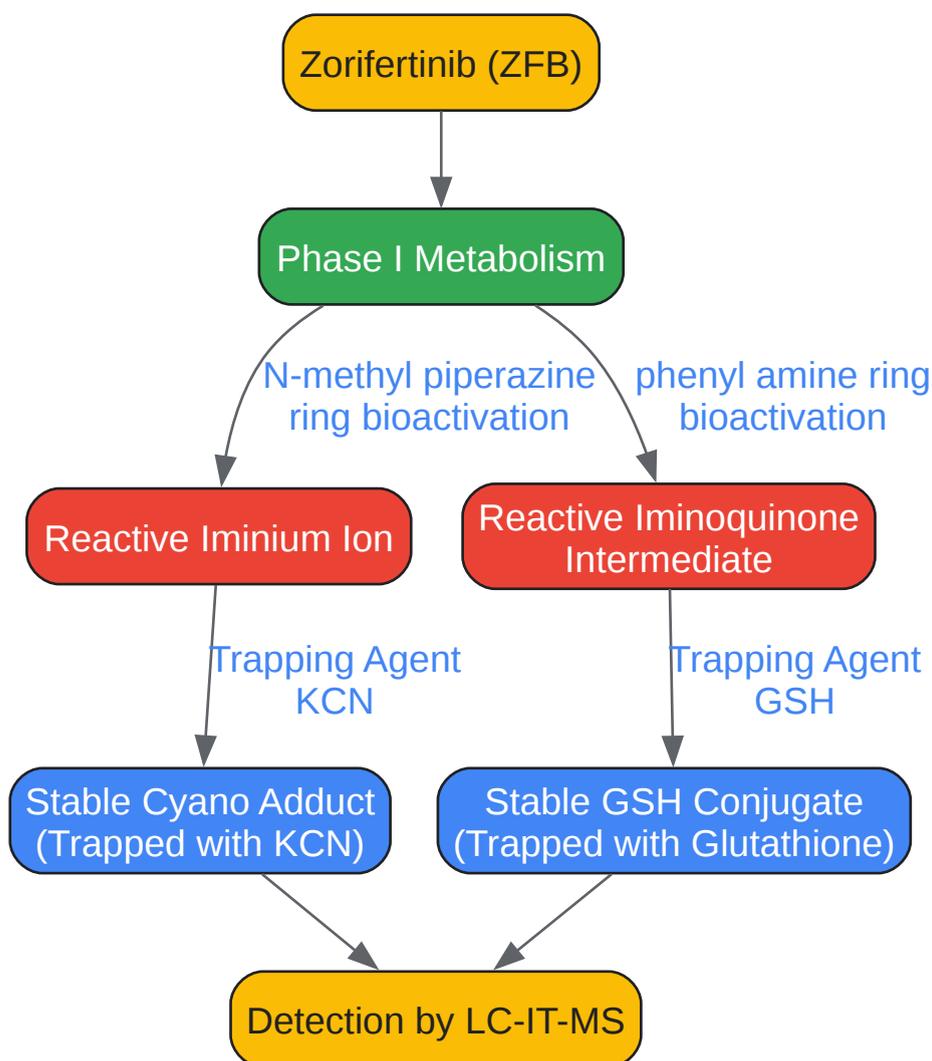
The following diagram outlines the overall experimental workflow for identifying reactive metabolites of **Zorifertinib**.



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*Overall experimental workflow for **Zorifertinib** metabolite profiling.*

The diagram below illustrates the specific bioactivation pathways and trapping mechanisms for reactive intermediates.



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*Bioactivation pathways and trapping of reactive intermediates.*

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## References

1. Profiling of in vivo , in vitro and reactive using... zorifertinib metabolites [pubs.rsc.org]
2. Profiling of in vivo, in vitro and reactive zorifertinib metabolites ... [pmc.ncbi.nlm.nih.gov]

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